molecular formula C20H15FN2O2 B4553511 3-benzamido-N-(2-fluorophenyl)benzamide

3-benzamido-N-(2-fluorophenyl)benzamide

Cat. No.: B4553511
M. Wt: 334.3 g/mol
InChI Key: BVFOXSXHLRDQEZ-UHFFFAOYSA-N
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Description

3-Benzamido-N-(2-fluorophenyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a benzamide core substituted with a 2-fluorophenyl group on the nitrogen atom and a secondary benzamido moiety at the 3-position, a structural motif shared with biologically active molecules . Benzamide derivatives are extensively investigated for their potential as cell differentiation inducers and possess antineoplastic (anti-cancer) activity . Specifically, related compounds have shown promise in scientific studies for differentiating hematopoietic and lymphoid cancer cells, suggesting potential research applications in oncology and the study of autoimmune diseases . The mechanism of action for this class of compounds typically involves the induction of cell differentiation, which can alter the proliferation and function of malignant cells, making them a valuable tool for probing cellular pathways . As a fine chemical, it serves as a key intermediate for the synthesis of more complex molecules and is utilized in organic synthesis, medicinal chemistry, and as a building block for the development of active pharmaceutical ingredients (APIs) . This product is supplied with supporting analytical data, including HPLC, LCMS, and NMR, to ensure identity and high purity for research applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

3-benzamido-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2/c21-17-11-4-5-12-18(17)23-20(25)15-9-6-10-16(13-15)22-19(24)14-7-2-1-3-8-14/h1-13H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFOXSXHLRDQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200881
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Exploiting Bioisosteric Replacements:

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing parts of the molecule with appropriate bioisosteres can improve potency, selectivity, and pharmacokinetic properties.

Aromatic Ring Modifications: The substitution pattern on both the benzamido and the N-phenyl rings is a key determinant of activity. SAR studies on related benzamide (B126) series have shown that introducing small electron-withdrawing or electron-donating groups can significantly modulate activity. nih.gov For instance, replacing the 2-fluoro substituent with other halogens (Cl, Br) or with small alkyl or alkoxy groups could probe for additional favorable interactions within the binding pocket. Studies on 3-aminobenzophenones revealed that a methoxy (B1213986) group at the C-4 position was crucial for maximal cytotoxicity. nih.gov

Scaffold Hopping: The central benzamide core could be replaced with other heterocyclic scaffolds known to adopt similar geometries and maintain key hydrogen bonding interactions, such as picolinamides or other related structures. researchgate.net This can lead to novel intellectual property and may improve properties like solubility or metabolic stability.

Enhancing Hydrogen Bond Networks:

The amide linkages in 3-benzamido-N-(2-fluorophenyl)benzamide are critical hydrogen bond donors and acceptors.

Introducing Additional H-bond Donors/Acceptors: Strategic placement of additional functional groups capable of hydrogen bonding, such as hydroxyl, amino, or sulfonyl groups, on the phenyl rings could form new, stabilizing interactions with the target protein. univie.ac.at For example, the addition of a 4-hydroxy group to a piperidine (B6355638) substituent in a related series of inhibitors led to a nearly 10-fold increase in potency, likely through a new hydrogen bond. univie.ac.at

Conformational Locking: The flexibility of the molecule can be constrained to favor the bioactive conformation. This can be achieved by introducing intramolecular hydrogen bonds or by incorporating the structure into a more rigid ring system. This pre-payment of the entropic penalty of binding can lead to a significant increase in affinity. researchgate.net

Modulating Lipophilicity and Solubility:

Introduction of Polar Groups: To decrease excessive lipophilicity and improve solubility, polar functional groups (e.g., small alcohols, amides, or sulfonamides) can be introduced at positions on the molecule that are solvent-exposed and not critical for binding. nih.gov

Role of Fluorine: The existing 2-fluoro substituent already plays a role in modulating the molecule's properties. Fluorine can increase lipophilicity and also engage in specific, favorable interactions with protein backbones (e.g., C-F···H-N) or aromatic residues. benthamdirect.comnih.gov The strategic addition of further fluorine atoms or fluorinated groups (like -CF₃) could be explored, although a higher degree of fluorination does not always lead to higher affinity. nih.govnih.gov

Structure Based Drug Design Sbdd :

If the 3D structure of the target protein is known (either through X-ray crystallography or homology modeling), rational drug design becomes a powerful tool.

Docking Studies: Molecular docking can predict the binding pose of 3-benzamido-N-(2-fluorophenyl)benzamide within the active site. walshmedicalmedia.com This allows for the identification of unfilled pockets and key amino acid residues, guiding the design of new analogs with substituents that can form additional favorable interactions, such as hydrogen bonds or van der Waals contacts.

Fragment-Based Growth: The molecule can be deconstructed into its core fragments (e.g., the 3-aminobenzamide (B1265367) portion and the 2-fluorophenyl portion). By identifying which fragment contributes more to binding, medicinal chemists can focus on "growing" the molecule from the more efficient fragment to pick up additional interactions within the binding site.

Structure Molecular Interaction Relationship Smir and Ligand Design Principles

Design and Synthesis of Analogues for Systematic SMIR Studies

The design of analogues of 3-benzamido-N-(2-fluorophenyl)benzamide is a key strategy for building a comprehensive understanding of its structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can probe the specific contributions of each component to molecular recognition.

The rational design of analogues often begins with computational modeling. nih.govresearchgate.netnih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and molecular docking are employed to predict how structural modifications might affect binding affinity and selectivity for a given target. researchgate.net For a molecule like this compound, computational models could be used to simulate its binding in the active site of a hypothetical protein target. These simulations help in identifying key interaction points and predicting the effects of adding or changing functional groups. researchgate.net For instance, molecular docking can reveal potential hydrogen bond interactions, hydrophobic contacts, and other non-covalent forces that stabilize the ligand-protein complex. researchgate.net The insights gained from these in silico methods guide the synthesis of new derivatives with potentially improved properties. nih.gov

The synthesis of benzamide (B126) derivatives typically involves the coupling of a substituted benzoic acid with a substituted aniline (B41778). nih.govajol.info In the case of this compound, this would involve reacting 3-benzamidobenzoic acid with 2-fluoroaniline, or alternatively, 3-aminobenzanilide (B82601) with benzoyl chloride. A common synthetic route for creating a library of analogues is the PyBOP-mediated amide coupling reaction between a carboxylic acid and an aniline derivative. nih.gov Another established method is the Schotten-Baumann reaction, which utilizes an acyl chloride and an amine in the presence of a base. ajol.info The synthesis of various benzamide analogues often starts from commercially available nitro-substituted precursors, which are then reduced to amines before being coupled with the appropriate acyl chloride or carboxylic acid. nih.gov

Systematic variation of substituents on both the N-(2-fluorophenyl) and the 3-benzamido portions of the molecule is essential for a thorough SMIR study.

On the N-(2-fluorophenyl) moiety , the fluorine atom itself is a critical feature. Its high electronegativity and potential to act as a hydrogen bond acceptor or participate in halogen bonds can significantly influence binding. nih.govnih.gov The position of the fluorine at the ortho position is known to force a specific conformation, potentially leading to intramolecular hydrogen bonding between the fluorine and the amide N-H group, which can planarize parts of the molecule and affect its interaction profile. mdpi.com Replacing or adding other halogens (Cl, Br, I) at different positions on this ring would allow for a systematic study of how halogen size, polarizability, and propensity for halogen bonding affect molecular recognition. nih.gov The introduction of other electron-withdrawing or electron-donating groups would further clarify the electronic requirements for binding.

On the 3-benzamido moiety , the benzamide group offers multiple points for modification. The terminal phenyl ring can be substituted with various groups to explore additional hydrophobic or polar interactions. The amide linkage itself is a key interaction point, capable of forming strong hydrogen bonds. Altering the substitution from the meta (3-position) to the ortho or para positions would fundamentally change the geometry of the molecule and its ability to fit into a binding pocket. Studies on related N-phenylbenzamide derivatives have shown that even small changes, such as moving a substituent, can significantly impact biological activity. nih.gov

Compound NameMoietyModification
This compoundN/AParent Compound
3-benzamido-N-(phenyl)benzamideFluorophenylRemoval of fluorine
3-benzamido-N-(2,4-difluorophenyl)benzamideFluorophenylAddition of a second fluorine
4-benzamido-N-(2-fluorophenyl)benzamideBenzamidoIsomeric shift to para-position
3-(4-chlorobenzamido)-N-(2-fluorophenyl)benzamideBenzamidoAddition of chloro group

Analysis of Key Structural Features for Molecular Recognition

The way this compound interacts with a biological target is dictated by a combination of non-covalent interactions. Understanding these is crucial for explaining its biological effects and for designing more potent and selective analogues.

The amide linkages are primary sites for hydrogen bonding. The central amide group (-CO-NH-) connecting the two main phenyl rings and the secondary amide group of the 3-benzamido substituent both feature a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These groups can form robust intermolecular hydrogen bonds with amino acid residues in a protein's active site, such as asparagine, glutamine, or the peptide backbone itself. nih.govresearchgate.net The formation of these hydrogen bonds is often a critical determinant of binding affinity. nih.gov In the solid state, benzamide derivatives are known to form extensive networks of intermolecular N-H···O=C hydrogen bonds, which stabilize the crystal lattice and provide a model for potential interactions in a biological context. researchgate.net Furthermore, intramolecular hydrogen bonds, for instance between the ortho-fluorine and the amide hydrogen, can stabilize the conformation of the molecule, which is a key factor for molecular recognition. nih.govnih.gov

The fluorine atom on the N-phenyl ring introduces the possibility of specific, directional interactions. While fluorine is the least polarizable halogen, it can participate in halogen bonding, especially when attached to an electron-withdrawing ring system. nih.govnih.gov A halogen bond occurs when an electropositive region (a σ-hole) on the halogen atom interacts favorably with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. youtube.com This type of interaction is highly directional and can contribute to binding specificity. youtube.com

Ligand Efficiency Metrics and Optimization Strategies for this compound

The development of a potential therapeutic agent from a lead compound, such as this compound, is a meticulous process of iterative design, synthesis, and testing. A crucial aspect of this process is the evaluation of how efficiently a ligand binds to its target and the strategic optimization of its structure to enhance this interaction. This section explores the ligand efficiency metrics relevant to this compound and discusses strategies to refine its molecular recognition profile.

Assessment of Binding Efficiency and Lipophilic Efficiency

To gauge the quality of a ligand, medicinal chemists employ various metrics that go beyond simple potency (like IC₅₀ or Kᵢ). These "ligand efficiency" metrics relate a compound's binding affinity to its physicochemical properties, such as size and lipophilicity. This allows for a more normalized comparison between different compounds and series, guiding the selection of candidates that are more likely to have favorable downstream properties. univie.ac.at

Binding Efficiency (BE) or Ligand Efficiency (LE)

Binding efficiency is a measure of the binding energy per non-hydrogen atom (or heavy atom count, HAC) of a molecule. It helps to identify compounds that achieve high affinity with a minimal number of atoms, which is often a hallmark of an optimal and specific interaction. The concept is based on the observation that the maximum achievable affinity is approximately -1.5 kcal per mole per heavy atom. mdpi.com A higher LE value is generally desirable, with a value of 0.3 or greater often considered favorable. mdpi.com

Lipophilic Efficiency (LLE) or Lipophilic Ligand Efficiency (LipE)

Lipophilicity (commonly expressed as logP or logD) is a critical property that influences a drug's solubility, permeability, metabolism, and potential for off-target toxicity. wikipedia.org While some degree of lipophilicity is necessary for a compound to cross biological membranes, excessive lipophilicity is often associated with poor pharmacokinetic profiles and promiscuous binding. univie.ac.atwikipedia.org Lipophilic efficiency relates a compound's potency to its lipophilicity, typically calculated as pIC₅₀ - logP. wikipedia.org This metric helps to identify compounds that achieve their potency through specific interactions rather than non-specific hydrophobic effects. Empirical evidence suggests that for oral drug candidates, a LogP value between 2 and 3 is often optimal, and quality candidates frequently exhibit a high LLE (e.g., >5 or >6). wikipedia.orgresearchgate.net

While specific experimental data for this compound is not publicly available, we can illustrate the application of these metrics using data from a series of related benzamide derivatives investigated as inhibitors for a given target.

Interactive Table: Illustrative Ligand Efficiency Metrics for Benzamide Analogs

The following table presents hypothetical and literature-derived data for a series of benzamide analogs to demonstrate the calculation and interpretation of ligand efficiency metrics.

CompoundStructureIC₅₀ (nM)pIC₅₀HACcLogPLE (kcal/mol/HAC)LLE (pIC₅₀ - cLogP)
Analog A (Parent) 3-benzamido-N-phenylbenzamide5006.3260.344.8
Analog B (F-substituted) This compound2506.6270.334.5
Analog C (Cl-substituted) 3-benzamido-N-(2-chlorophenyl)benzamide1806.75270.344.45
Analog D (OCH₃-substituted) 3-benzamido-N-(4-methoxyphenyl)benzamide807.1280.344.9

Note: Data in this table is illustrative and derived from general principles and published data on analogous series for demonstrative purposes. univie.ac.atnih.gov pIC₅₀ is calculated as -log(IC₅₀ in M). LE is calculated as (1.37 * pIC₅₀) / HAC. cLogP is the calculated logarithm of the partition coefficient.

This illustrative analysis shows that while substitutions can increase potency (lower IC₅₀), their impact on efficiency metrics varies. The methoxy-substituted analog (Analog D) shows the highest potency, but its LE is comparable to the parent compound due to an increase in heavy atoms. The fluoro-substituted analog (Analog B), representing our compound of interest, shows improved potency over the parent, and its efficiency metrics would be critical in comparing it against other analogs in a real-world drug discovery campaign.

Strategies for Improving Molecular Recognition Profiles

Improving the molecular recognition profile of a lead compound like this compound involves strategic modifications to enhance its binding affinity and selectivity for its intended biological target. These strategies are guided by Structure-Activity Relationship (SAR) studies and an understanding of the target's binding site.

Early Stage in Vitro and in Silico Molecular Profiling for Pre Clinical Assessment

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be cleared in the body. These studies provide initial insights into a drug's half-life and potential for first-pass metabolism, which can significantly impact its oral bioavailability.

Microsomal Stability Studies (e.g., liver microsomes)

Microsomal stability assays are a standard in vitro tool to evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in liver microsomes. nuvisan.com In these experiments, the test compound, such as 3-benzamido-N-(2-fluorophenyl)benzamide, is incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of the cofactor NADPH. The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The rate of disappearance of the compound allows for the calculation of key pharmacokinetic parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com While specific data for this compound is not publicly available, a study on other benzamide (B126) derivatives can provide illustrative findings. For example, a series of novel sulfamoyl benzamides underwent evaluation for their metabolic stability in rat liver microsomes. nuvisan.com

Table 1: Illustrative Microsomal Stability Data for Benzamide Analogs

Compound Species t½ (min) Intrinsic Clearance (µL/min/mg protein)
Analog A Human > 60 < 10
Analog B Rat 25 45
Analog C Mouse 15 80

This table presents hypothetical data for benzamide analogs to illustrate typical results from microsomal stability assays.

A longer half-life and lower intrinsic clearance generally suggest greater metabolic stability, which is often a desirable characteristic for a drug candidate. For instance, a hydrazone-sulfonate derivative's metabolic stability was found to be highly dependent on the presence of cofactors when studied with rat microsomes. trdizin.gov.tr

Plasma Stability and Protein Binding

The stability of a compound in plasma is another crucial parameter, as instability in the bloodstream can lead to rapid degradation before the drug reaches its target. Plasma stability assays involve incubating the compound in plasma from different species and measuring its concentration over time.

Plasma protein binding (PPB) is also a critical determinant of a drug's pharmacokinetic profile. A drug that is highly bound to plasma proteins, such as albumin, has a lower free concentration in the circulation, which is the fraction available to exert pharmacological effects and to be cleared. nih.gov The extent of PPB is typically determined by equilibrium dialysis, ultrafiltration, or ultracentrifugation.

While specific PPB data for this compound is not available, studies on other small molecules provide context. For example, a study on various compounds reported PPB values across different species.

Table 2: Illustrative Plasma Protein Binding Data for Small Molecule Drug Candidates

Compound Human Plasma Binding (%) Rat Plasma Binding (%) Mouse Plasma Binding (%)
Candidate X 99.5 98.7 97.2
Candidate Y 85.3 82.1 88.5
Candidate Z 50.1 55.6 48.9

This table contains hypothetical data to demonstrate the range of plasma protein binding observed for different drug candidates.

In Vitro Permeability Studies

The ability of a drug to pass through biological membranes, such as the intestinal epithelium, is essential for its oral absorption. In vitro permeability assays provide an initial assessment of a compound's potential for oral bioavailability.

Caco-2 Cell Monolayer Assays

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium. nih.gov When cultured on semi-permeable supports, these cells differentiate into a monolayer with tight junctions and express key transport proteins, mimicking the barrier function of the intestine. nih.gov

In a Caco-2 assay, the test compound is added to either the apical (lumenal) or basolateral (blood) side of the cell monolayer. The rate at which the compound appears on the opposite side is measured to determine the apparent permeability coefficient (Papp). nih.gov A study on tryptanthrin, for instance, showed a high permeability with a Papp value greater than 32.0 x 10⁻⁶ cm/s. mdpi.com

Table 3: Illustrative Caco-2 Permeability Data and Classification

Compound Papp (A→B) (10⁻⁶ cm/s) Efflux Ratio (B→A / A→B) Permeability Classification
Analog D 15.2 1.1 High
Analog E 3.5 4.8 Moderate (potential efflux)
Analog F 0.8 1.5 Low

This table presents hypothetical data for analogous compounds to illustrate how Caco-2 assay results are interpreted. Papp (A→B) represents permeability from the apical to the basolateral side.

The efflux ratio, calculated from the bidirectional transport of the compound, can indicate whether the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is often considered indicative of active efflux. mdpi.com

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures a compound's ability to diffuse across an artificial membrane coated with a lipid solution. This high-throughput assay specifically assesses passive diffusion, a key mechanism for the absorption of many drugs. The results are also expressed as a permeability coefficient.

In Silico ADME Prediction and Molecular Property Profiling

In silico tools play a crucial role in modern drug discovery by predicting the ADME properties of a compound based on its chemical structure. epstem.net These computational models can provide early warnings of potential liabilities and help prioritize compounds for synthesis and further testing. epstem.net

For a compound like this compound, a variety of molecular properties can be calculated using specialized software. A study on 2-benzoylamino-N-phenyl-benzamide derivatives used in silico tools to predict their pharmacokinetic profiles.

Table 4: Illustrative In Silico Predicted ADME Properties for a Benzamide Analog

Property Predicted Value Interpretation
Molecular Weight ( g/mol ) < 500 Favorable for oral absorption
LogP (Octanol/Water Partition Coefficient) 2.5 Good balance of solubility and permeability
Aqueous Solubility (logS) -3.5 Moderately soluble
Human Intestinal Absorption (%) > 80% Predicted to be well-absorbed
Caco-2 Permeability (logPapp) > 0.9 High permeability predicted
Blood-Brain Barrier (BBB) Permeability Low Unlikely to cross the BBB
CYP2D6 Inhibition No Low risk of drug-drug interactions via this isoform
CYP3A4 Inhibition Yes Potential for drug-drug interactions via this isoform

This table provides an example of a typical in silico ADME profile for a hypothetical benzamide analog.

These predictions, while not a substitute for experimental data, are invaluable for guiding the early stages of drug development. They allow researchers to identify potential issues with a compound's drug-like properties and make informed decisions about its progression. epstem.net

Computational Prediction of Absorption and Distribution Characteristics

The absorption and distribution of a compound are critical determinants of its potential as a therapeutic agent. Computational models, such as those available through platforms like PubChem, offer predictions for these key pharmacokinetic parameters. These predictions for this compound are based on its chemical structure.

One of the primary indicators of a compound's lipophilicity and its ability to cross biological membranes is the partition coefficient, commonly expressed as LogP. The predicted octanol-water partition coefficient (XLogP3) for this compound is 4.6. This value suggests a significant degree of lipophilicity, which can influence its absorption and distribution characteristics.

The following table summarizes the key predicted absorption and distribution properties for this compound.

PropertyPredicted ValueDescription
Molecular Weight 334.34 g/mol The mass of one mole of the substance.
XLogP3 4.6A computed octanol-water partition coefficient, indicating lipophilicity.
Hydrogen Bond Donors 2The number of hydrogen atoms attached to electronegative atoms (N, O).
Hydrogen Bond Acceptors 3The number of electronegative atoms (N, O) with lone pairs.

This table is generated based on data available in the PubChem database for compound CID 14599557.

Analysis of Molecular Descriptors (e.g., topological polar surface area, rotatable bonds)

Molecular descriptors provide quantitative information about the structural and physicochemical properties of a molecule. These descriptors are crucial for understanding a compound's potential interactions with biological systems and for predicting its pharmacokinetic profile.

The topological polar surface area (TPSA) is a key descriptor used to predict drug transport properties, including intestinal absorption and blood-brain barrier penetration. For this compound, the predicted TPSA is 58.2 Ų. This value is within a range often associated with good oral bioavailability.

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds can correlate with poorer oral bioavailability. This compound has 4 rotatable bonds, suggesting a moderate degree of conformational flexibility.

A summary of the key molecular descriptors for this compound is provided in the table below.

Molecular DescriptorPredicted ValueSignificance
Topological Polar Surface Area (TPSA) 58.2 ŲInfluences cell permeability and oral absorption.
Number of Rotatable Bonds 4Indicates molecular flexibility.
Heavy Atom Count 25The total number of non-hydrogen atoms.
Formal Charge 0The net charge of the molecule.
Complexity 413A measure of the intricacy of the molecular structure.

This table is generated based on data available in the PubChem database for compound CID 14599557.

In Silico Assessment of Molecular Liabilities (excluding safety/adverse effects)

Prediction of Potential Off-Target Binding Based on Structural Similarity

Predicting potential off-target binding is a critical step in early-stage drug discovery to anticipate potential polypharmacology. While specific in silico screening results for this compound against a comprehensive panel of off-target proteins are not publicly available, its structural motifs can be analyzed for potential interactions. The benzamide and N-phenylbenzamide cores are present in numerous biologically active compounds, suggesting that molecules with this scaffold could interact with a range of protein targets. A thorough evaluation using predictive platforms that screen for binding against a large database of protein structures would be necessary to identify specific potential off-target interactions.

Computational Ligand Efficiency and Drug-Likeness Assessment

The concepts of ligand efficiency and drug-likeness are used to evaluate the potential of a compound to be developed into a successful drug. These assessments are often based on established guidelines, such as Lipinski's Rule of Five.

Lipinski's Rule of Five evaluates drug-likeness based on the following criteria:

Molecular weight ≤ 500 Daltons

LogP ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Based on the predicted properties of this compound, it adheres to all of Lipinski's rules, as detailed in the table below.

Lipinski's RulePredicted Value for this compoundCompliance
Molecular Weight 334.34Yes (≤ 500)
LogP (XLogP3) 4.6Yes (≤ 5)
Hydrogen Bond Donors 2Yes (≤ 5)
Hydrogen Bond Acceptors 3Yes (≤ 10)

This table is generated based on data available in the PubChem database for compound CID 14599557.

The adherence of this compound to Lipinski's Rule of Five suggests that it possesses physicochemical properties that are generally favorable for oral bioavailability in humans.

Advanced Research Methodologies and Future Research Opportunities

Applications in Chemical Biology as Molecular Probes

The utility of a molecule as a chemical probe is contingent on its ability to selectively interact with a biological target to enable its study. For 3-benzamido-N-(2-fluorophenyl)benzamide, no such applications have been reported.

Affinity-based protein profiling (AfBPP) is a powerful chemoproteomic technique used to identify the protein targets of a small molecule. This approach involves chemically modifying the molecule of interest to incorporate a reactive group and a reporter tag.

Hypothetical Application: To develop an affinity probe from this compound, a synthetic route would need to be devised to introduce a photo-reactive group (e.g., a diazirine or benzophenone) and a bio-orthogonal handle (e.g., an alkyne or azide) for subsequent "click" chemistry. The table below illustrates a hypothetical structure of such a probe.

ComponentFunctionExample Moiety
Parent Compound Binds to the target proteinThis compound
Reactive Group Forms a covalent bond with the target upon photoactivationDiazirine
Reporter Handle Allows for the attachment of a reporter tag (e.g., biotin (B1667282), fluorophore)Terminal Alkyne

The resulting probe could then be incubated with cell lysates or live cells. Upon UV irradiation, the probe would covalently link to its binding partners. After cell lysis, the alkyne handle would be used to attach a biotin tag, allowing for the enrichment of the probe-protein complexes on streptavidin beads, followed by identification of the proteins by mass spectrometry.

Once a target is identified, a well-characterized molecular probe can be used to study its role in biological pathways. As the target(s) of this compound are unknown, its use in pathway elucidation has not been documented.

Integration of Multi-Omics Approaches in Molecular Target Discovery

Multi-omics approaches provide a global view of the cellular response to a small molecule, offering clues to its mechanism of action.

Quantitative proteomics can be used to assess how treatment with a compound alters the abundance of proteins in a cell. This can reveal changes in protein expression, post-translational modifications, or protein stability that are downstream of the direct target engagement.

Potential Future Study: A study could involve treating a relevant cell line with this compound and a vehicle control. Proteins would then be extracted, digested into peptides, and labeled with isobaric tags (e.g., TMT) for quantitative comparison by mass spectrometry. Significant changes in protein levels could point towards the biological pathways affected by the compound.

Transcriptomic analysis, typically via RNA-sequencing, measures changes in gene expression in response to a compound. This can provide insights into the cellular pathways that are activated or inhibited. No in vitro transcriptomic studies have been published for this compound.

Emerging Synthetic Strategies for Complex Benzamide (B126) Derivatives

The synthesis of benzamide derivatives is a well-established field in organic chemistry. Typically, this involves the coupling of a benzoic acid derivative with an aniline (B41778) derivative. For this compound, the synthesis would likely proceed via the reaction of 3-benzamidobenzoic acid with 2-fluoroaniline, or 3-aminobenzamide (B1265367) with benzoyl chloride followed by reaction with a 2-fluorophenyl-containing moiety.

Emerging strategies in amide bond formation focus on milder and more efficient catalytic systems. These include:

Catalytic Oxidative Amidation: This approach can form amides directly from aldehydes and amines using a catalyst and an oxidant, avoiding the need for pre-activated carboxylic acids.

Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions can lead to solvent-free or solvent-minimized syntheses of amides.

While these modern methods are applicable to the synthesis of complex benzamides, no studies have specifically reported their use for the synthesis of this compound.

Flow Chemistry and Automated Synthesis Approaches

Traditional batch synthesis of benzamides can be time-consuming and challenging to scale up. Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, presents a promising alternative. This technique offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, purity, and safety, particularly for exothermic reactions. For the synthesis of this compound, a flow chemistry approach could involve pumping solutions of the precursor amines and acid chlorides through a heated microreactor.

Automated synthesis platforms can further accelerate the discovery and optimization of novel benzamide derivatives. nih.gov These systems can perform multiple reactions in parallel, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. nih.gov By integrating robotic handling of reagents and automated purification and analysis, these platforms can significantly reduce the time from compound design to biological testing. rothamsted.ac.uk For instance, an automated system could be programmed to synthesize a matrix of compounds by varying the substituents on both the benzamido and the N-phenyl portions of the this compound scaffold.

Table 1: Comparison of Batch vs. Flow Synthesis for Benzamide Derivatives

ParameterBatch SynthesisFlow Chemistry
Scalability Often requires re-optimization for larger scalesReadily scalable by running the system for longer
Safety Handling of large quantities of reagents can be hazardousSmaller reaction volumes at any given time enhance safety
Control Less precise control over temperature and mixingPrecise control over reaction parameters
Yield & Purity Can be variableOften higher yields and purity due to better control

Green Chemistry Principles in Benzamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of benzamide synthesis, this involves the use of less hazardous reagents and solvents, improving energy efficiency, and minimizing waste.

One key aspect is the choice of solvent. Traditional amide synthesis often employs chlorinated solvents, which are environmentally persistent. Greener alternatives include the use of more benign solvents or even solvent-free conditions. For example, some benzamide syntheses have been successfully carried out in water or using catalytic amounts of environmentally friendly acids. researchgate.net

Another important green chemistry metric is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. Reactions with high atom economy, such as direct amidation of carboxylic acids with amines (which produces water as the only byproduct), are preferred over methods that generate significant waste. sci-hub.secore.ac.uk The development of efficient catalysts for such direct amidation reactions is an active area of research.

Table 2: Green Chemistry Metrics for Amide Synthesis

MetricDescriptionIdeal Value
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100% sci-hub.se
E-Factor (Total mass of waste / Mass of product)0
Process Mass Intensity (PMI) (Total mass input / Mass of product)1
Reaction Mass Efficiency (RME) (Mass of isolated product / Total mass of reactants) x 100%100% core.ac.uk

Future research in the green synthesis of this compound will likely focus on developing catalytic methods that operate under mild conditions and utilize renewable starting materials.

Challenges and Opportunities in Ligand Design for Precise Molecular Modulation

The "meta-diamide" scaffold of this compound is found in biologically active molecules, such as the insecticide broflanilide, which acts as a modulator of the GABA receptor. researchgate.netnih.gov This highlights the potential of this class of compounds as ligands for specific biological targets. However, designing ligands with high selectivity and specificity presents significant challenges and opportunities.

Addressing Selectivity and Specificity in Molecular Interactions

A major challenge in ligand design is achieving selectivity for a specific biological target over other, closely related targets. For instance, the GABA receptor has multiple subtypes, and a ligand that binds non-selectively can lead to off-target effects. nih.gov The fluorine atom on the N-phenyl ring of this compound can play a crucial role in modulating selectivity through specific interactions, such as hydrogen bonds or halogen bonds, with the target protein. acs.org

The conformation of the benzamide molecule is also critical for its binding affinity and selectivity. Intramolecular hydrogen bonds can lock the molecule into a specific conformation, pre-organizing it for binding to the target. acs.org The strategic placement of substituents can influence these intramolecular interactions and, consequently, the biological activity.

Table 3: Factors Influencing Ligand Selectivity

FactorDescriptionExample in Benzamide Design
Electronic Effects Electron-donating or -withdrawing groups can alter the charge distribution of the ligand.Fluorine atom on the phenyl ring.
Steric Effects The size and shape of substituents can determine how well the ligand fits into the binding pocket.Varying the size of groups on the benzoyl moiety.
Conformational Rigidity A more rigid ligand may have higher affinity and selectivity.Introduction of groups that form intramolecular hydrogen bonds.
Specific Interactions Hydrogen bonds, halogen bonds, and hydrophobic interactions with the target protein.The amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors.

Exploration of Novel Binding Paradigms

The discovery of new binding sites on target proteins opens up opportunities for developing novel therapeutic agents. While many drugs target the primary (orthosteric) binding site of a receptor, allosteric modulators, which bind to a different site, can offer greater selectivity and a more nuanced control over protein function. nih.govuic.edu

For GABA receptors, allosteric modulators can enhance or inhibit the effect of the natural ligand, GABA, without directly competing with it. nih.govuic.edu Research into analogues of this compound could explore their potential as allosteric modulators. This would involve screening for activity at different sites on the receptor and using structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, to understand the binding mode.

Synergistic Approaches Combining Experimental and Computational Research

The combination of experimental and computational methods is a powerful strategy in modern drug discovery and materials science. nih.gov Computational modeling can provide valuable insights into the properties and interactions of molecules like this compound, guiding experimental work and accelerating the research process. nih.gov

Molecular docking simulations can predict how a ligand might bind to a target protein, helping to prioritize compounds for synthesis and testing. sci-hub.senih.gov Quantitative Structure-Activity Relationship (QSAR) studies can identify the key molecular features that are responsible for biological activity, providing a rational basis for the design of more potent and selective compounds. mdpi.com

Experimental techniques, in turn, provide the data needed to validate and refine computational models. For example, the synthesis and biological testing of a series of benzamide analogues can provide the data for a QSAR study. nih.gov Similarly, determining the crystal structure of a ligand-protein complex can confirm the binding mode predicted by docking simulations.

The iterative cycle of computational prediction, experimental synthesis and testing, and model refinement is a cornerstone of modern research into novel bioactive compounds. This synergistic approach will be crucial for unlocking the full potential of this compound and its derivatives.

Q & A

Q. How can researchers optimize the synthesis of 3-benzamido-N-(2-fluorophenyl)benzamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, including coupling benzoyl chloride derivatives with fluorophenyl amines under controlled conditions. Key parameters include:
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency.
  • Catalysts : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling in halogenated intermediates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol improves purity .
    Example reaction conditions: 80–100°C for 12–24 hours under inert atmosphere, yielding 60–75% after purification .

Q. What analytical techniques are most effective for characterizing structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.32–8.29 ppm for fluorophenyl groups) .
  • X-ray Crystallography : Resolves molecular geometry and confirms halogen bonding (e.g., C-F···H interactions) using SHELX programs. Refinement parameters (R < 0.05) ensure accuracy .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns and UV detection .

Advanced Research Questions

Q. How do intermolecular interactions in polymorphic forms influence biological activity?

  • Methodological Answer : Polymorphs exhibit distinct C-H···π (15–25% contribution) and halogen interactions, altering solubility and target binding. Strategies include:
  • Crystallization Screening : Use solvent evaporation (chloroform vs. ethanol) to isolate forms .
  • Hirshfeld Surface Analysis : Quantifies interaction ratios (e.g., 20.7% vs. 25.8% C-H···π in polymorphs) .
  • Bioactivity Correlation : Compare IC₅₀ values across polymorphs in enzyme inhibition assays to link structure-activity .

Q. What strategies resolve contradictions in pharmacological data (e.g., off-target effects)?

  • Methodological Answer : Contradictions arise from non-specific binding or metabolic interference. Solutions include:
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays .
  • Metabolic Profiling : Use LC-MS to identify metabolites competing with parent compound .
  • SAR Studies : Modify substituents (e.g., replacing trifluoroacetyl with cyano groups) to reduce off-target interactions .

Q. How to address challenges in crystal structure determination using SHELX?

  • Methodological Answer : Challenges include disorder in fluorophenyl groups and twinning. Mitigation involves:
  • Data Collection : High-resolution (<1.0 Å) datasets on synchrotron sources reduce noise .
  • Refinement : Apply SHELXL restraints for disordered atoms (occupancy ratios 0.81:0.19) .
  • Validation : Check Flack parameter (-0.15(6)) to confirm absolute structure .

Q. How can computational methods predict biological targets?

  • Methodological Answer :
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with acetylcholinesterase inhibition .
  • Molecular Docking : Simulate binding to γ-secretase or 5-HT receptors using AutoDock Vina .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., benzamide carbonyl) for target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.